3,8-diazabicyclo[3.2.1]octane-2,4-dione
Description
Contextualization within Bicyclic Heterocyclic Chemistry
Overview of Bridged Nitrogen Heterocycles
Bicyclic compounds feature two rings that share at least one atom. youtube.com They are broadly classified into three types: spirocyclic (sharing one atom), fused (sharing two adjacent atoms), and bridged (sharing two non-adjacent atoms). youtube.comslideshare.net Bridged nitrogen heterocycles, such as the 3,8-diazabicyclo[3.2.1]octane system, are a class of compounds where the bridgehead atoms, which connect the rings, are separated by bridges of one or more atoms. youtube.com
These structures are considered "privileged scaffolds" in medicinal chemistry because their rigid, three-dimensional shapes can lead to high-affinity binding to biological targets like enzymes and receptors. pitt.edursc.orgnih.gov The nitrogen atoms within these heterocyclic frameworks can form hydrogen bonds and act as basic centers, which are crucial for molecular interactions in biological systems. mdpi.com The constrained conformation of bridged systems can also improve pharmacokinetic properties, such as metabolic stability and reduced lipophilicity, compared to more flexible acyclic or monocyclic analogues. nih.gov The synthesis of these complex structures is an active area of research, with methods like transition metal-catalyzed C-H activation and cycloaddition reactions being developed to provide efficient access. rsc.orgrsc.org
Significance of Dione (B5365651) Functionalities in Ring Systems
The presence of a dione functionality, specifically two carbonyl groups (C=O), within a heterocyclic ring significantly influences the molecule's chemical properties and reactivity. In the case of 3,8-diazabicyclo[3.2.1]octane-2,4-dione, the arrangement of the carbonyl groups adjacent to the nitrogen at position 3 forms a cyclic imide group (-CO-N-CO-).
Cyclic imides are an important class of compounds with a wide range of applications. researchgate.net The two electron-withdrawing carbonyl groups increase the acidity of the N-H proton (if present) and influence the reactivity of the adjacent carbon atoms. This functionality is found in numerous biologically active molecules. For instance, piperidine-2,4-dione systems are recognized as valuable platforms for constructing functionalized molecules with high medicinal potential. researchgate.net The dione moiety can participate in various chemical transformations, making it a versatile synthetic intermediate for creating more complex molecular architectures. researchgate.net
Historical Perspectives on Related Bicyclic Imide Scaffolds
The study of bicyclic imides has a long history, driven by their interesting chemical structures and biological activities. Early work in the mid-20th century explored the synthesis and properties of various bicyclic imides and related structures like isoindolines. acs.org A notable publication from 1963 detailed the synthesis of several bicyclic imides, laying some of the foundational chemistry for this class of compounds. acs.org
Later research, such as a 1984 study on bicyclic imides with a bridgehead nitrogen, provided deeper insights into their synthesis and three-dimensional structure, including the use of X-ray crystallography to confirm their conformation. acs.org The synthesis of bridged imides from precursors like Kemp triacid has also been a subject of study, particularly in the context of understanding reaction rates and stereoelectronic effects in rigid molecular frameworks. nih.gov The historical development of synthetic methods, from classical cyclization reactions to more modern approaches, has been crucial for accessing these complex scaffolds. For example, a U.S. Patent granted in 1967 described a method for preparing a derivative, 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo[3.2.1]octane, which was later used as a starting material for further synthesis. prepchem.com
Structural Elucidation Challenges in Complex Bicyclic Systems
Determining the precise three-dimensional structure of complex bicyclic systems like this compound presents several challenges. The rigid and non-planar nature of these molecules means that isomers, including stereoisomers, can have distinct and often difficult-to-predict conformations.
A variety of analytical techniques are employed to overcome these challenges. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing information about the connectivity and spatial arrangement of atoms. However, in complex bicyclic systems, overlapping signals and complex coupling patterns can make interpretation difficult.
Structure
3D Structure
Properties
IUPAC Name |
3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(7-3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKAUNHCLBEXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)C1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-62-0 | |
| Record name | 3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,8 Diazabicyclo 3.2.1 Octane 2,4 Dione
Retrosynthetic Analysis of the 3,8-Diazabicyclo[3.2.1]octane-2,4-dione Core
A retrosynthetic analysis of the this compound scaffold reveals several logical disconnection points. The bicyclic system consists of a piperazine-2,6-dione (B107378) ring bridged between the nitrogen atoms by an ethylene (B1197577) linker. The most common disconnections involve breaking the bonds formed during the final cyclization steps.
One primary disconnection strategy involves the C-N bonds within the urea (B33335) or imide functionalities of the six-membered ring. This leads back to a substituted pyrrolidine (B122466) precursor, specifically a cis-pyrrolidine-2,5-dicarboxylic acid derivative. This precursor already contains the five-membered ring and the required stereochemistry, simplifying the subsequent cyclization to form the bridged system.
Another key disconnection can be made at the C6-C7 bridge, suggesting an intramolecular cyclization approach. For instance, a Dieckmann-analogous cyclization of a suitably substituted piperazine-2,6-dione bearing an acetic acid ester at the 2-position can be envisioned. d-nb.infonih.gov Alternatively, an intramolecular aldol-type reaction on a piperazine-2,6-dione with a propionaldehyde (B47417) side chain represents another viable retrosynthetic pathway. d-nb.infonih.gov
Furthermore, cycloaddition strategies offer a powerful disconnection. The entire bicyclic core can be seen as a cycloadduct of a 1,3-dipole, such as a 3-oxidopyrazinium ylide, and a suitable dipolarophile like an acrylate (B77674). acs.orgarkat-usa.org This approach constructs the bicyclic framework in a single, highly efficient step.
Classical Synthetic Routes to the Bicyclic System
Classical approaches to the this compound system generally fall into two categories: linear syntheses that build the molecule step-by-step from a single starting material, and convergent syntheses that combine separately synthesized fragments.
Multistep linear syntheses often commence from a pre-existing pyrrolidine ring. A common route starts with pyrrolidine-2,5-dicarboxylic acid. researchgate.net The synthesis proceeds by first protecting the nitrogen, often as a carbobenzyloxy or benzyl (B1604629) derivative. The dicarboxylic acid is then converted into an anhydride (B1165640) using a dehydrating agent like acetic anhydride. researchgate.netprepchem.com Reaction of this anhydride with ammonia (B1221849) or a primary amine opens the ring to form a cis-5-carbamoyl-pyrrolidine-2-carboxylic acid. prepchem.com The final and key step is the intramolecular cyclization of this intermediate, typically promoted by heating with acetic anhydride, to yield the desired this compound. researchgate.netprepchem.com
For example, 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione was synthesized from cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid by heating with acetic anhydride, affording the product in 44% yield after purification. prepchem.com
Table 1: Example of a Linear Synthesis Step
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid | Acetic Anhydride, 100°C | 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | 44% | prepchem.com |
Convergent strategies involve the synthesis of key fragments that are then combined to form the bicyclic core. One such approach involves the preparation of piperazine-2,6-diones, which are then bridged. d-nb.info The synthesis of these piperazine-2,6-diones can be achieved by reacting iminodiacetic acid derivatives with primary amines. d-nb.info However, this can sometimes lead to the formation of salts rather than the desired imides. d-nb.info A more reliable three-step, one-pot procedure has been developed to produce piperazine-2,6-diones with various N-substituents in high yields. d-nb.info Once the piperazine-2,6-dione is formed, bridging can be accomplished through several methods, including transformation with reagents like 1,4-dibromobut-2-ene to furnish the this compound skeleton. d-nb.infonih.gov
Advanced Synthetic Approaches
More modern and often more efficient methods for constructing the this compound system include cycloaddition and intramolecular cyclization reactions.
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered rings and, in this case, the bicyclic system. The reaction between a 3-oxidopyrazinium, acting as an azomethine ylide 1,3-dipole, and an electron-deficient alkene, such as an acrylate, serves as a prime example. acs.orgarkat-usa.org 3-Oxidopyraziniums are generated in situ from the corresponding N-alkylated 2(1H)-pyrazinone salts by treatment with a mild base like triethylamine. arkat-usa.org The subsequent cycloaddition with a dipolarophile proceeds across the C-2 and C-6 positions of the pyrazinium ring to afford the 3,8-diazabicyclo[3.2.1]octane framework directly. acs.orgarkat-usa.org
For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate or methyl crotonate yields the corresponding 3,8-diazabicyclo[3.2.1]octane derivatives in good yields. acs.orgacs.org Computational studies support that these reactions proceed via a concerted 1,3-dipolar cycloaddition mechanism. acs.orgsciforum.net
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions
| 3-Oxidopyrazinium | Dipolarophile | Product Type | Yield | Reference |
|---|---|---|---|---|
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl acrylate | 3,8-diazabicyclo[3.2.1]octane | 51-73% | acs.org |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | tert-Butyl acrylate | 3,8-diazabicyclo[3.2.1]octane | 51-73% | acs.org |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl crotonate | 3,8-diazabicyclo[3.2.1]octane | 51-73% | arkat-usa.org |
| 1,5-dimethyl-3-oxidopyrazinium | Ethyl acrylate | 3,8-diazabicyclo[3.2.1]octane-6-carboxylate | Not specified | arkat-usa.org |
The formation of the bicyclic core via intramolecular cyclization is a key strategy that often provides high levels of stereocontrol. A notable example is the Dieckmann-analogous cyclization. nih.gov In this approach, a piperazine-2,6-dione is first alkylated with an α-bromoester, such as ethyl bromoacetate, to introduce the necessary side chain. d-nb.inforesearchgate.net Subsequent treatment with a strong base, like lithium or potassium hexamethyldisilazide (LiHMDS or KHMDS), induces an intramolecular cyclization to form the bridged bicyclic ketal, which is a direct precursor to the dione (B5365651) system. d-nb.infonih.govresearchgate.net This method has been used to prepare 8-benzyl-6-ethoxy-3-(4-methoxybenzyl)-6-(trimethylsilyloxy)-3,8-diazabicyclo[3.2.1]octane-2,4-diones. nih.gov
Another powerful intramolecular approach is the tandem N-acyliminium ion cyclization followed by nucleophilic addition, which has been utilized in polymer-supported synthesis to create related oxa-bridged scaffolds. researchgate.net This strategy highlights the versatility of intramolecular cyclizations in building complex heterocyclic systems.
Palladium-Catalyzed Methods for Framework Construction
Palladium catalysis has proven to be a versatile tool for the construction of complex molecular architectures, including the 3,8-diazabicyclo[3.2.1]octane core. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to assemble the bicyclic system.
One notable approach involves the use of palladium-catalyzed reactions to facilitate the synthesis of precursors to the target dione. For instance, the known 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be converted to the N8-dibenzyl-derivative through a reaction with hydrogen and a palladium on carbon (Pd/C) catalyst in ethanol. unibas.it This intermediate can then undergo further transformations. unibas.it Similarly, palladium catalysts are employed in Suzuki reactions to create substituted arylpyridinyl esters, which are precursors to more complex analogs of the diazabicyclooctane system. unibas.it
Another strategy involves intramolecular C-H olefination reactions catalyzed by palladium(II) to construct bicyclo[3.2.1] lactone scaffolds, which are structurally related to the diazabicyclooctane dione. nih.gov While not directly forming the dione, these methods highlight the power of palladium catalysis in creating the bicyclo[3.2.1] core. Furthermore, palladium-catalyzed Mizoroki–Heck cyclization has been utilized to form a bicyclo[3.3.1]nonane skeleton, a related bicyclic system, albeit in low yield due to potential catalyst deactivation. rsc.org
Hydrogenolysis using a palladium on carbon catalyst is another key application in the synthesis of 8-azabicyclo[3.2.1]octane derivatives, which are structurally similar to the title compound. google.comuni-regensburg.de This reaction is typically performed under anhydrous conditions in an aromatic hydrocarbon solvent. google.com
Oxidative Sulfonamidation Routes
A novel approach to the 3,8-diazabicyclo[3.2.1]octane framework involves the oxidative sulfonamidation of 1,5-hexadiene. grafiati.comacs.org This method provides a unique entry to the bicyclic system, demonstrating the versatility of modern synthetic strategies in accessing this important scaffold. grafiati.comacs.orgdocumentsdelivered.com
Catalytic and Green Chemistry in this compound Synthesis
The principles of catalytic and green chemistry are increasingly being applied to the synthesis of complex molecules like this compound, aiming for more efficient, environmentally friendly, and cost-effective processes.
1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a versatile and environmentally friendly organocatalyst in a multitude of organic transformations. eurekaselect.comrsc.orgbohrium.comresearchgate.neteurjchem.com Its low cost, low toxicity, and high reactivity make it an attractive option for various synthetic steps. rsc.orgbohrium.comresearchgate.net DABCO can function as both a nucleophile and a base, catalyzing reactions such as cycloadditions, coupling reactions, and ring-opening reactions, which are relevant to the synthesis of heterocyclic frameworks. eurekaselect.comrsc.orgresearchgate.net While direct application of DABCO to the synthesis of the parent this compound is not extensively detailed in the provided results, its use in the synthesis of various heterocyclic compounds, including quinazolines and chromene derivatives, highlights its potential in constructing complex scaffolds. eurekaselect.commdpi.com For instance, DABCO has been used as a base in the alkylation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione. mdpi.com
Metal-catalyzed cyclization reactions are a cornerstone of modern synthetic chemistry and have been applied to the construction of bicyclic systems related to this compound.
Copper-Catalyzed Reactions: Copper catalysts have been employed in formal [4+3] cycloaddition reactions of 2-arylaziridines and 2-substituted cyclopentadiene (B3395910) to assemble the highly strained bridged azabicyclo[3.2.1]octane scaffold. nih.gov This method provides an efficient route to this important structural motif. nih.gov Copper(II) triflate, in the presence of a chiral ligand, has also been used to catalyze the alkylation of indole (B1671886) in a multi-step synthesis that ultimately leads to a cyclization forming a related bicyclic system. colab.ws Furthermore, copper-catalyzed oxidative cyclization is a key step in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, demonstrating the utility of copper in forming cyclic structures. mdpi.com
Palladium-Catalyzed Reactions: As discussed previously (Section 2.3.3), palladium catalysis is instrumental in constructing the bicyclo[3.2.1] framework. unibas.itnih.gov Palladium-catalyzed C,C-dialkylative cyclization of monoalkylated β-diketones with allylic diacetates is another powerful method for creating bridged bicyclo[3.n.1]alkanones. researchgate.net
Stereoselective Synthesis of Chiral Analogs
The development of stereoselective methods to synthesize chiral analogs of this compound is of significant interest due to the often-differing biological activities of enantiomers.
Enantioselective synthesis of the bicyclo[3.2.1]octane framework can be achieved through various strategies. One prominent approach is the enantioselective desymmetrization of prochiral cyclic 1,3-diketones. This powerful strategy allows for the creation of multiple stereocenters in a single transformation, providing access to enantiomerically enriched products. Chiral phosphoric acids have been shown to be effective Brønsted acid catalysts for such transformations, creating a chiral environment that dictates the stereochemical outcome.
Another strategy involves organocatalytic domino Michael/Aldol reactions. This approach has been successfully used for the direct preparation of medicinally relevant bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons, in good yields and with high enantioselectivities. researchgate.net The reaction tolerates a range of substituents, making it a versatile tool for generating diverse chiral bicyclo[3.2.1]octanes. researchgate.net
While not directly focused on the dione, the enantioselective synthesis of related 8-azabicyclo[3.2.1]octane derivatives has been achieved using chiral BINOL-based phosphoric acids as catalysts in the reaction of epoxycycloheptylamines. researchgate.net This highlights the potential of chiral acid catalysis in creating enantiomerically pure bicyclic systems.
Diastereoselective Control in Ring Formation
The inherent structural complexity and the presence of multiple stereocenters in the 3,8-diazabicyclo[3.2.1]octane framework necessitate precise control over stereochemistry during its synthesis. Diastereoselective control in the ring-forming step is a critical aspect of synthetic strategies, ensuring the desired relative configuration of the stereocenters. Key methodologies to achieve this control include substrate-controlled syntheses, where the stereochemistry of the starting materials dictates the outcome, and the use of chiral auxiliaries to guide the formation of a specific diastereomer.
A prominent strategy for constructing the 3,8-diazabicyclo[3.2.1]octane core involves the 1,3-dipolar cycloaddition of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, with various dipolarophiles like acrylates. acs.orgnih.gov The stereochemical outcome of this cycloaddition is influenced by the substituents on both the dipole and the dipolarophile, leading to the formation of specific diastereomers.
Research has shown that the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with different acrylate derivatives can yield the corresponding 3,8-diazabicyclo[3.2.1]octane adducts. acs.orgscribd.com For instance, the cycloaddition with methyl and tert-butyl acrylate proceeds to give the bicyclic product in good yields. acs.orgscribd.com The regiochemistry and the stereochemistry of the ester substituent in the resulting products have been found to be consistent with predictions from Density Functional Theory (DFT) studies. acs.orgnih.gov
The nature of the dipolarophile plays a significant role in the diastereoselectivity of the cycloaddition. While simple acrylates lead to the 3,8-diazabicyclo[3.2.1]octane system, more substituted dipolarophiles can alter the reaction pathway. For example, reaction with methyl methacrylate (B99206) did not produce the expected [3.2.1] adduct, but instead led to a rearranged tricyclic lactone-lactam system. acs.orgnih.gov This highlights the subtle electronic and steric factors that govern the diastereochemical course of the ring formation.
The table below summarizes the outcomes of the 1,3-dipolar cycloaddition between a 3-oxidopyrazinium and various acrylates, illustrating the formation of the 3,8-diazabicyclo[3.2.1]octane skeleton. acs.orgscribd.com
| Dipolarophile | Product | Yield (%) |
|---|---|---|
| Methyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 51-73 |
| tert-Butyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 51-73 |
| Methyl crotonate | 3,8-diazabicyclo[3.2.1]octane derivative | 51-73 |
| Methyl 2-phenyl acrylate | 2,5-diazabicyclo[2.2.2]octane derivative | 40 |
| Methyl 4-nitrocinnamate (at 80 °C) | 3,8-diazabicyclo[3.2.1]octane derivative | 23 |
Another approach to achieving diastereoselectivity is through the hydrogenation of a precursor. A diastereoselective synthesis of the 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid framework, a close analog of the dione, has been reported starting from pyroglutamic acid. sci-hub.st In this multi-step synthesis, the hydrogenation of a precursor containing a double bond resulted in the formation of the bicyclic system as a mixture of diastereomers, indicating that the facial selectivity of the hydrogenation step is crucial for the diastereochemical outcome. sci-hub.st
The use of chiral auxiliaries represents a powerful method for inducing diastereoselectivity in the synthesis of complex molecules. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary can be removed. wikipedia.org While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the literature, the principle is widely applied in asymmetric synthesis. wikipedia.org For example, chiral auxiliaries like Oppolzer's sultam are known to provide high levels of stereocontrol in cycloaddition reactions. acs.org Such strategies could be hypothetically applied to the synthesis of precursors for the target dione, thereby controlling the stereochemistry of the final bicyclic product.
Reactivity and Reaction Mechanisms of 3,8 Diazabicyclo 3.2.1 Octane 2,4 Dione
Reactivity at the Imide Carbonyls
The two carbonyl groups at positions C2 and C4 are part of an imide system, which governs their reactivity. This functionality is generally less reactive towards nucleophiles than acid chlorides or anhydrides but can undergo characteristic substitution and ring-opening reactions.
The carbonyl carbons of the imide are electrophilic and susceptible to attack by strong nucleophiles, particularly reducing agents. A common reaction is the reduction of one or both carbonyl groups. For instance, derivatives of 3,8-diazabicyclo[3.2.1]octane-2,4-dione can be reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). researchgate.net This process converts the dione (B5365651) into the corresponding 3,8-diazabicyclo[3.2.1]octane.
In a specific example, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione was successfully reduced with LiAlH₄ in boiling dioxane to yield 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. sci-hub.se However, this reaction can sometimes lead to side products through the cleavage of the C-N bond of the lactam at the tetrahedral intermediate stage formed after the initial hydride attack. sci-hub.se
The general mechanism for nucleophilic acyl substitution at the imide carbonyl involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate expels a leaving group. In the case of reduction with LiAlH₄, this process occurs twice to reduce the carbonyl to a methylene (B1212753) group.
The formation of the this compound core itself is a prime example of a ring-closing reaction. Synthetic strategies often involve intramolecular cyclization of substituted pyrrolidine (B122466) or piperazine (B1678402) precursors.
One method involves the cyclization of intermediates derived from pyrrolidine-2,5-dicarboxylic acid. The N-carbobenzyloxy derivative of this acid can be converted into its anhydride (B1165640), which then reacts with primary amines followed by cyclization with acetic anhydride to form the desired this compound scaffold. researchgate.net Another approach utilizes a Dieckmann-analogous cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates to create the bicyclic dione framework. d-nb.infomerckmillipore.com
Furthermore, 1,3-dipolar cycloaddition reactions of 3-oxidopyraziniums with various dipolarophiles like acrylates can yield the 3,8-diazabicyclo[3.2.1]octane skeleton. acs.orgacs.orgnih.gov These reactions can sometimes be followed by skeletal rearrangements, where the initial [3.2.1] adduct may convert into a 2,5-diazabicyclo[2.2.2]octane system. acs.orgnih.gov For example, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylic acid initially forms the expected diazabicyclo[3.2.1]octane, which then gradually converts into a tricyclic lactone-lactam derived from a [2.2.2] core. acs.orgnih.gov This transformation highlights the potential for ring-opening and rearrangement of the bicyclo[3.2.1]octane system under certain conditions.
Table 1: Selected Ring-Closing Reactions to Form the this compound Core
| Precursor | Reagents | Reaction Type | Reference |
|---|---|---|---|
| N-carbobenzyloxy-pyrrolidine-2,5-dicarboxylic acid | Acetic anhydride, Primary amine | Anhydride formation and cyclization | researchgate.net |
| 2-(3,5-Dioxopiperazin-2-yl)acetate | Base (e.g., KHMDS) | Dieckmann-analogous cyclization | d-nb.info |
Reactions at Nitrogen Atoms
The two nitrogen atoms at positions N3 and N8 are key sites for introducing molecular diversity. Their reactivity is characteristic of secondary amines and amides within a constrained bicyclic system.
Both nitrogen atoms can be functionalized through N-alkylation and N-acylation reactions. The choice of which nitrogen reacts can often be controlled by the synthetic route used to prepare the bicyclic core or by using protecting groups. For instance, starting from diethyl meso-2,5-dibromoadipoate and methylamine, the N8-methyl derivative is produced. sci-hub.se Subsequent reaction of the resulting diester with benzylamine (B48309) leads to the formation of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione. sci-hub.se
In other synthetic schemes, the parent 3,8-diazabicyclo[3.2.1]octane can be selectively or exhaustively alkylated or acylated. unibas.itnih.gov For example, a series of analogues were prepared by substituting either the N3 or N8 position with a chlorinated heteroaryl ring. nih.gov Similarly, various 3-alkyl, 3-aralkyl, and 3-acyl substituted 8-methyl-3,8-diazabicyclo[3.2.1]octanes have been synthesized for pharmacological studies. researchgate.net
The nucleophilic character of the nitrogen atoms allows for their use in constructing more complex molecules. After reduction of the dione functionality, the resulting secondary amines of the 3,8-diazabicyclo[3.2.1]octane core are readily available for further functionalization. unibas.it For example, the synthesis of various analogues involves the alkylation of the amine salt with different halides, often facilitated by microwave irradiation to drive the reactions. unibas.it This approach has been used to attach various arylpyridinylmethyl groups to the nitrogen atoms of the bicyclic scaffold.
Table 2: Examples of N-Functionalization of the 3,8-Diazabicyclo[3.2.1]octane System
| Starting Material | Reagent | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|
| Diethyl cis-1-methylpyrrolidine dicarboxylate | Benzylamine | N3 | 3-Benzyl-8-methyl-dione | sci-hub.se |
| 3,8-Diazabicyclo[3.2.1]octane | 3,6-Dichloropyridazine | N3 | 3-(6-chloro-3-pyridazinyl) derivative | nih.gov |
| 3,8-Diazabicyclo[3.2.1]octane | Substituted 4-(chloromethyl)-2-phenylpyridines | N3 and N8 | N,N'-bis(arylpyridinylmethyl) derivatives | unibas.it |
Reactivity at Bridgehead and Bridge Carbon Atoms
The reactivity of the carbon skeleton, particularly at the bridgehead (C1, C5) and bridge (C6, C7) positions, is generally low due to steric hindrance and the strain inherent in the bicyclic system. However, reactions at these positions are not impossible.
Computational and experimental studies on related bridged bicyclic systems suggest that bridgehead lithiation followed by substitution can be a viable strategy. researchgate.net Specifically for imides with a [3.2.1] skeleton, calculations predict that deprotonation at the bridgehead position is feasible, which would create a bridgehead carbanion. researchgate.net This anion could then, in principle, react with various electrophiles, allowing for functionalization at these typically unreactive sites. While direct examples on this compound are scarce in the literature, the general principle has been established for similar structures. researchgate.net
Furthermore, synthetic strategies aimed at creating functionalized bridges have been developed. For example, transformation of a piperazine-2,6-dione (B107378) with 1,4-dibromobut-2-ene can provide a this compound with a vinyl group on the C6-C7 bridge, demonstrating that the bridge can be functionalized during the construction of the bicyclic system. d-nb.infomerckmillipore.com
Functionalization Methods for C-H Bonds
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for molecular synthesis. In the context of the this compound core, C-H functionalization offers a direct route to introduce complexity and diversify the scaffold. While specific examples for the dione are limited in the provided search results, broader principles of C-H activation on related bicyclo[3.2.1]octane systems can be considered. For instance, palladium-catalyzed C-H activation has been used to form indol-3-yl palladium intermediates on related structures. Another approach involves a palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization to create bicyclo[3.2.1] lactones. These methods highlight the potential for regioselective functionalization of the bicyclic framework, which could be applicable to the diazabicyclooctane dione system.
Radical Reactions for Scaffolds (e.g., Amidyl Radicals)
Radical reactions, particularly those involving nitrogen-centered radicals like amidyl radicals, are increasingly recognized as powerful tools for constructing complex heterocyclic scaffolds. acs.orgbeilstein-journals.orgacs.org Amidyl radicals can be generated from various precursors through photoredox catalysis and can participate in a cascade of bond-forming events. rsc.org These reactions often exhibit high regioselectivity and functional group tolerance. rsc.org
In the synthesis of related bicyclic systems, amidyl radicals have been shown to undergo cyclization reactions to form new rings. acs.org For example, the addition of radicals to N-(arylsulfonyl)acrylamides can trigger a cyclization/aryl migration/desulfonylation cascade via amidyl radical intermediates. acs.org This strategy allows for the rapid construction of molecular complexity. acs.org Specifically, photoredox-catalyzed insertion of amidyl radicals into bicyclo[1.1.0]butanes provides access to 2-oxa-4-azabicyclo[3.1.1]hept-3-enes, highlighting the utility of amidyl radicals in forming bridged bicyclic systems. chemrxiv.org Furthermore, studies on the regioselective rearrangement of azanorbornanic aminyl radicals have led to the formation of 2,8-diazabicyclo[3.2.1]oct-2-ene systems, demonstrating the feasibility of radical-mediated rearrangements to access this particular bicyclic framework. acs.org
Mechanistic Investigations of Key Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the this compound system, both computational and experimental approaches have been employed to elucidate the pathways of its formation and subsequent transformations.
Density Functional Theory (DFT) calculations have proven to be an invaluable tool for investigating the reaction mechanisms involving the 3,8-diazabicyclo[3.2.1]octane scaffold. acs.orgnih.govresearchgate.net For instance, DFT studies on the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylates have been used to rationalize the observed regio- and stereoselectivity, which leads to the formation of 3,8-diazabicyclo[3.2.1]octanes. acs.orgnih.gov These computational analyses have helped to confirm that the reaction proceeds via a concerted [3+2] cycloaddition rather than a stepwise aza-Diels-Alder pathway. nih.govresearchgate.net
Computational studies have also been instrumental in understanding the mechanism of rearrangement reactions. The feasibility of a Wagner-Meerwein type rearrangement, converting a 3,8-diazabicyclo[3.2.1]octane framework to a 2,5-diazabicyclo[2.2.2]octane system, has been assessed using DFT calculations at the B3LYP/6-31G(d) level. acs.orgnih.gov These studies have provided insights into the energetics of the reaction pathway, suggesting that the rearrangement is a plausible process. acs.orgnih.gov Furthermore, computational analysis has been employed to study the mechanism of ring expansion of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems, providing a mechanistic proposal for this unusual radical rearrangement. acs.org
Table 1: Computational Methods in the Study of 3,8-Diazabicyclo[3.2.1]octane Reactions
| Reaction Type | Computational Method | Key Findings |
| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-31G(d)) | Confirmed [3+2] cycloaddition pathway; Rationalized regio- and stereoselectivity. acs.orgnih.govresearchgate.net |
| Wagner-Meerwein Rearrangement | DFT (B3LYP/6-31G(d)) | Assessed feasibility of rearrangement to 2,5-diazabicyclo[2.2.2]octane. acs.orgnih.gov |
| Radical Rearrangement | DFT | Provided mechanistic proposal for ring expansion of aminyl radicals. acs.org |
While extensive kinetic and isotope effect studies specifically for this compound were not found in the search results, these experimental techniques are fundamental in mechanistic chemistry. Kinetic studies, which measure the rate of a reaction under varying conditions, can provide information about the rate-determining step and the composition of the transition state. Isotope effect studies, where an atom is replaced by its heavier isotope, can reveal which bonds are broken or formed in the rate-determining step. For example, nitrogen kinetic isotope effects have been used to study the decarboxylation of 4-pyridylacetic acid. acs.org Such studies on the formation or reactions of this compound would provide invaluable data to complement computational findings and solidify mechanistic understanding.
Rearrangement Reactions of the Bicyclic Framework (e.g., Wagner-Meerwein Rearrangements)
The rigid, strained nature of the 3,8-diazabicyclo[3.2.1]octane framework makes it susceptible to rearrangement reactions, which can lead to the formation of other bicyclic or tricyclic systems. A notable example is the Wagner-Meerwein rearrangement, a type of carbocationic 1,2-rearrangement. nih.govacs.org
Recent studies have shown that 3,8-diazabicyclo[3.2.1]octanes, formed from the cycloaddition of 3-oxidopyraziniums and acrylates, can undergo a Wagner-Meerwein rearrangement to yield 2,5-diazabicyclo[2.2.2]octanes. acs.orgnih.govnih.govacs.org This rearrangement is thought to proceed through a carbocation intermediate, and its feasibility has been supported by DFT calculations. acs.orgnih.gov In some cases, this rearrangement is part of a domino reaction sequence, leading to the formation of novel tricyclic fused lactone-lactam systems. acs.orgnih.govacs.org The rearrangement of the bicyclic framework is not limited to carbocationic pathways; radical-mediated rearrangements have also been observed, as in the conversion of azanorbornanic aminyl radicals to 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.org These rearrangement reactions underscore the synthetic versatility of the 3,8-diazabicyclo[3.2.1]octane scaffold as a precursor to other complex molecular architectures.
Derivatization and Structural Modifications of the 3,8 Diazabicyclo 3.2.1 Octane 2,4 Dione Scaffold
Synthesis of Substituted 3,8-Diazabicyclo[3.2.1]octane-2,4-dione Derivatives
The synthesis of substituted derivatives of this compound has been achieved through several synthetic routes. One common approach involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine with various acetylenes and electron-deficient olefins to form the bicyclic dione (B5365651) structure. rsc.org Another established method starts from the known 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, which can be converted to the N8-dibenzyl-derivative and subsequently used to introduce various substituents. unibas.it
A notable synthesis begins with the conversion of N-carbobenzyloxy-pyrrolidine-2,5-dicarboxylic acid into its anhydride (B1165640), which then reacts with ammonia (B1221849) or primary amines. Subsequent cyclization with acetic anhydride yields 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones. These intermediates can be further modified, for example, by reduction with lithium aluminum hydride to produce the corresponding 3,8-diazabicyclo[3.2.1]octane derivatives. researchgate.net
An alternative route involves the reaction of 2-benzylcarbamyl-5-carbethoxypyrrolidine, which upon heating, cyclizes to form 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. This product can then be reduced and debenzylated to yield the core scaffold or other derivatives. researchgate.netresearchgate.net
These synthetic strategies are summarized in the following table:
| Starting Material | Key Reactions | Product | Reference |
| 2,6-Dihydroxy-3,5-diphenylpyrazine | Cycloaddition with acetylenes/olefins | Substituted 3,8-diazabicyclo[3.2.1]octane-2,4-diones | rsc.org |
| 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | Conversion to N8-dibenzyl-derivative, substitution | N-substituted derivatives | unibas.it |
| N-Carbobenzyloxy-pyrrolidine-2,5-dicarboxylic acid | Anhydride formation, amination, cyclization | 3-Substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones | researchgate.net |
| 2-Benzylcarbamyl-5-carbethoxypyrrolidine | Thermal cyclization | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | researchgate.netresearchgate.net |
| N-Benzyl-2,5-dicarbethoxypyrrolidine | Reduction, debenzylation, mesylation, cyclization | Substituted 3,8-diazabicyclo[3.2.1]octane analogues | researchgate.net |
Introduction of Diverse Functional Groups
The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties. Various functional groups can be introduced at different positions of the bicyclic system, primarily at the nitrogen atoms (N3 and N8) and the carbon bridge.
Alkylation of the amine salt of 3,8-diazabicyclo[3.2.1]octane with different halides in the presence of a base, often under microwave irradiation, is a common method for introducing substituents at the nitrogen atoms. unibas.it For instance, a series of analogues have been synthesized where the N3 or N8 position is substituted with a chlorinated heteroaryl ring. nih.gov
The introduction of functional groups can also be achieved during the construction of the bicyclic framework. For example, starting with differently substituted primary amines in the reaction with the anhydride of N-carbobenzyloxy-pyrrolidine-2,5-dicarboxylic acid leads to a variety of N3-substituted derivatives. researchgate.net
Furthermore, the dione functionality itself allows for chemical modifications. Reduction of the ketone groups to the corresponding diols using reagents like lithium aluminum hydride introduces hydroxyl groups, which can serve as handles for further functionalization. researchgate.net
Recent research has also focused on introducing functional groups onto the carbon bridge of the bicyclic system. Strategies are being developed to synthesize derivatives with substituents at the C2 or C3 bridge, allowing for the introduction of various pharmacophoric elements in a defined three-dimensional orientation. d-nb.info One such strategy involves the transformation of a piperazine-2,6-dione (B107378) with 1,4-dibromobut-2-ene to yield a this compound with a vinyl group on the C2-bridge. d-nb.info
Modulation of Reactivity through Substituent Effects
The reactivity of the this compound scaffold can be significantly influenced by the nature of the substituents attached to it. These substituent effects can be electronic or steric in nature and play a critical role in modulating the chemical behavior of the molecule.
For instance, in the synthesis of N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues, the presence of electron-withdrawing groups like chloro or nitro on the aryl substituents was found to influence their biological activity. unibas.it Specifically, the chloro derivative displayed significant cytotoxicity against certain cancer cell lines, while the nitro-substituted analogues showed moderate activity. unibas.it This suggests that the electronic properties of the substituents can impact the molecule's interaction with biological targets.
The nature of the substituent at the N3 and N8 positions also dictates the reactivity of the scaffold in further synthetic transformations. For example, the presence of a bulky substituent can sterically hinder certain reactions at adjacent positions. Conversely, the introduction of specific functional groups can activate the scaffold for subsequent reactions.
Research on related bicyclo[3.2.1]octane systems has shown that the stereochemistry and the nature of substituents are critical for their biological activity. For example, in a series of 2β-carbomethoxy-3β-aryl configured compounds, the chair-configured diastereomers exhibited potent activity at monoamine transporters, whereas those with a 3α-aryl group had much weaker effects. This highlights the importance of precise spatial arrangement, which is influenced by the substituents on the bicyclic frame.
Scaffold Hopping and Bioisosteric Replacements (within synthetic context)
Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced by a different scaffold to explore new chemical space and potentially discover compounds with improved properties. The 3,8-diazabicyclo[3.2.1]octane scaffold has been utilized as a bioisosteric replacement for other cyclic systems, such as piperazine (B1678402), in the design of new therapeutic agents. researchgate.net
The rationale behind using the 3,8-diazabicyclo[3.2.1]octane core as a piperazine isostere is that its rigid bicyclic nature can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. d-nb.inforesearchgate.net This conformational restriction can lead to increased potency and selectivity. For example, the piperazine nucleus in a known antineoplastic agent was replaced with the 3,8-diazabicyclo[3.2.1]octane ring system, resulting in a new compound with significant inhibitory effects on cancer cell growth. unibas.it
The normorphan scaffold, which features a bicyclo[3.2.1]octane core with a nitrogen atom at the 6-position, also presents opportunities for scaffold hopping. whiterose.ac.uk The diverse substitution patterns that can be achieved with this scaffold allow for the creation of a wide range of functionalized molecules. whiterose.ac.uk
The concept of using conformationally restricted bicyclic amines as surrogates for more flexible ring systems is a growing trend in lead-oriented synthesis. whiterose.ac.uk These bicyclic scaffolds can access previously untapped areas of chemical space and provide novel vectors for chemical elaboration. whiterose.ac.uk
Synthesis of Analogs with Modified Ring Systems (e.g., diazabicyclo[2.2.2]octanes)
The modification of the 3,8-diazabicyclo[3.2.1]octane ring system to create analogs with different bicyclic frameworks, such as diazabicyclo[2.2.2]octanes, is an area of active research. These structural modifications can lead to compounds with altered conformational preferences and, consequently, different biological activities.
One fascinating transformation involves the rearrangement of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes. It has been shown that certain 3,8-diazabicyclo[3.2.1]octane derivatives, formed from the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylates, can undergo a Wagner-Meerwein rearrangement to yield the corresponding 2,5-diazabicyclo[2.2.2]octane isomers. acs.orgnih.govscribd.com
This rearrangement is influenced by the substituents on the dipolarophile. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate (B77674) primarily affords the 3,8-diazabicyclo[3.2.1]octane product. acs.orgnih.gov However, when methyl 2-phenyl acrylate is used, the 2,5-diazabicyclo[2.2.2]octane product is formed in significant yield. acs.orgnih.gov This suggests that steric bulk on the acrylate can favor the rearrangement.
Furthermore, it has been demonstrated that the 2,5-diazabicyclo[2.2.2]octanes can be formed directly from the corresponding 3,8-diazabicyclo[3.2.1]octanes. nih.gov A plausible mechanism involves the protonation of the enamide in the [3.2.1] system, followed by a skeletal rearrangement. nih.gov
The synthesis of other related bicyclic systems, such as 2,5-diazabicyclo[2.2.2]octanes, has also been achieved through Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates, though this can be challenging due to the higher strain of the bicyclo[2.2.2]octane system. researchgate.net
The following table summarizes the key transformations between these bicyclic systems:
| Starting Bicyclic System | Key Transformation | Product Bicyclic System | Reference |
| 3,8-Diazabicyclo[3.2.1]octane | Wagner-Meerwein Rearrangement | 2,5-Diazabicyclo[2.2.2]octane | acs.orgnih.govscribd.com |
| (Dioxopiperazinyl)acetate | Dieckmann-analogous cyclization | 2,5-Diazabicyclo[2.2.2]octane | researchgate.net |
Theoretical and Computational Studies on 3,8 Diazabicyclo 3.2.1 Octane 2,4 Dione
Quantum Chemical Calculations (Ab Initio, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3,8-diazabicyclo[3.2.1]octane-2,4-dione.
DFT calculations are frequently employed to analyze the geometrical and electronic structures of bicyclic compounds. The B3LYP hybrid functional combined with various basis sets is a common choice for achieving a balance between computational cost and accuracy. acs.org These calculations provide information on the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the reactivity of a molecule. The energy and localization of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. For derivatives of 3,8-diazabicyclo[3.2.1]octane, the nature of substituents can significantly influence the HOMO-LUMO gap and the distribution of these orbitals, thereby tuning the molecule's reactivity.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 141.06586 | 127.8 |
| [M+Na]+ | 163.04780 | 135.7 |
| [M-H]- | 139.05130 | 125.2 |
| [M+NH4]+ | 158.09240 | 148.8 |
| [M+K]+ | 179.02174 | 132.5 |
| [M+H-H2O]+ | 123.05584 | 122.5 |
| [M+HCOO]- | 185.05678 | 143.1 |
| [M+CH3COO]- | 199.07243 | 167.3 |
| [M+Na-2H]- | 161.03325 | 132.8 |
| [M]+ | 140.05803 | 122.0 |
| [M]- | 140.05913 | 122.0 |
The rigid bicyclic structure of this compound still allows for some conformational flexibility, particularly with respect to the puckering of the rings and the orientation of substituents. Theoretical calculations are essential for exploring the potential energy surface and identifying the most stable conformations. nih.gov
For instance, in studies of related 3,8-diazabicyclo[3.2.1]octane derivatives, computational methods have been used to compare the conformations of these synthetic compounds with naturally occurring molecules like epibatidine (B1211577) to understand structure-activity relationships. nih.gov These analyses often reveal that specific conformations are preferred, which can be crucial for their biological activity.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can model the conformational changes, solvent effects, and interactions with other molecules, such as biological receptors. Although specific MD studies on the parent this compound are not extensively documented in the provided results, this technique is widely applied to its derivatives to understand their interactions with biological targets.
Prediction of Reactivity and Selectivity
Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions involving the this compound scaffold. DFT studies have been used to investigate the regio- and stereoselectivity of cycloaddition reactions that form this bicyclic system. acs.org These theoretical assessments can elucidate reaction mechanisms, such as whether a reaction proceeds via a concerted or stepwise pathway, and can help rationalize the observed product distributions. acs.org For example, DFT calculations at the B3LYP/6-31G(d) level have been used to assess the feasibility of rearrangement mechanisms in the formation of related diazabicyclo[3.2.1]octane systems. acs.org
Computational Design of Novel Derivatives
The insights gained from theoretical studies can be leveraged for the computational design of novel derivatives of this compound with enhanced properties. researchgate.net By systematically modifying the substituents on the bicyclic core and evaluating their effects on electronic structure, conformation, and potential interactions with a target, researchers can prioritize synthetic efforts towards the most promising candidates. mdpi.com This in silico approach accelerates the drug discovery process and can lead to the identification of compounds with improved efficacy and selectivity. mdpi.com For example, molecular modeling studies have been carried out on piperazine (B1678402) and 3,8-diazabicyclo[3.2.1]octane analogues to inform the design of new compounds. researchgate.net
Aromaticity and Stability Considerations in Related Systems
While the this compound core itself is not aromatic, the principles of aromaticity become relevant when considering derivatives that incorporate aromatic substituents. The stability and reactivity of such derivatives are influenced by the electronic interplay between the bicyclic core and the aromatic moieties. Aromatic stabilization energy significantly affects the chemical reactivity of these substituents. saskoer.ca
The concept of aromaticity is governed by Hückel's rule, which requires a cyclic, planar system with (4n+2) π-electrons. saskoer.ca While the bicyclic core is non-aromatic, the attachment of aromatic rings can introduce new electronic properties and potential for π-π stacking interactions, which can be studied computationally.
Spectroscopic Methodologies for Structural Elucidation of 3,8 Diazabicyclo 3.2.1 Octane 2,4 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Advanced Techniques (e.g., 2-D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3,8-diazabicyclo[3.2.1]octane-2,4-dione derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their electronic surroundings. For instance, in 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, the protons on the bicyclic core (H-6 and H-7) appear as multiplets in the range of δ 1.84-2.40 ppm, while the bridgehead protons (H-1 and H-5) are observed around δ 3.78-3.83 ppm. sci-hub.se The benzylic protons (CH₂Ph) show a characteristic singlet at δ 4.88 ppm. sci-hub.se
¹³C NMR provides information on the carbon skeleton. For the same derivative, the carbonyl carbons of the dione (B5365651) moiety (C-2 and C-4) resonate at approximately δ 173.26 ppm. sci-hub.se The bridgehead carbons (C-1 and C-5) appear around δ 65.72 ppm, and the carbons of the ethylene (B1197577) bridge (C-6 and C-7) are found at δ 26.69 ppm. sci-hub.se
Advanced 2-D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning complex spectra and establishing connectivity. For example, in a derivative of 3,8-diazabicyclo[3.2.1]octane, HMBC experiments revealed correlations between a proton and a quaternary bridgehead carbon, confirming the bicyclic structure. nih.gov Similarly, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can establish through-space proximity between protons, which is crucial for determining stereochemistry. nih.gov For example, a NOESY cross-peak between benzylic protons and a methyl group helped to confirm the relative configuration of a cycloadduct. nih.govacs.org
Table 1: Representative ¹H and ¹³C NMR Data for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione sci-hub.se
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1, H-5 | 3.78-3.83 (m) | 65.72 |
| C-2, C-4 | - | 173.26 |
| H-6, H-7 | 1.84-1.92 (m), 2.30-2.40 (m) | 26.69 |
| NCH₃ | 2.42 (s) | 35.82 |
| CH₂Ph | 4.88 (s) | 41.26 |
| Ar-H | 7.22-7.40 (m) | 127.42, 128.36, 128.62, 136.91 |
Data recorded in CDCl₃. m = multiplet, s = singlet.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound and its derivatives by analyzing their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For instance, the calculated monoisotopic mass of the parent compound C₆H₈N₂O₂ is 140.05858 Da. uni.lu
The fragmentation of these bicyclic compounds under electron impact (EI) or other ionization methods can provide valuable structural information. The fragmentation pathways often involve the cleavage of the bicyclic ring system. For example, the mass spectrum of n-octane, a simple bicyclic alkane, shows a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. docbrown.info While the fragmentation of the more complex this compound would be different, the principle of analyzing fragment ions to deduce the structure remains the same. The presence of the dione functionality can lead to characteristic losses of CO or other small neutral molecules.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.06586 | 127.8 |
| [M+Na]⁺ | 163.04780 | 135.7 |
| [M-H]⁻ | 139.05130 | 125.2 |
| [M+NH₄]⁺ | 158.09240 | 148.8 |
| [M+K]⁺ | 179.02174 | 132.5 |
| [M+H-H₂O]⁺ | 123.05584 | 122.5 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for identifying the functional groups present in this compound and its derivatives.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The most characteristic IR absorption bands for the this compound core are the strong C=O stretching vibrations of the imide functional groups. For 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, these appear at 1724 and 1673 cm⁻¹. sci-hub.se The N-H stretching vibration in unsubstituted or monosubstituted derivatives would typically be observed in the region of 3200-3400 cm⁻¹. sci-hub.se
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, also provides information about molecular vibrations. While C=O stretches are also visible in Raman spectra, other vibrations, such as those of the carbon skeleton, can be more prominent. For a related azepane derivative, the C=O stretching vibrations were observed at 1724 cm⁻¹ (ester) and 1647 cm⁻¹ (amide) in the Raman spectrum. semanticscholar.org The C-H stretching modes of the bicyclic framework are typically observed in the 2800-3000 cm⁻¹ region in both IR and Raman spectra. semanticscholar.orgscielo.br
Table 3: Key IR and Raman Vibrational Frequencies for Related Bicyclic Compounds
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| N-H Stretch | 3269 | - | semanticscholar.org |
| C-H Stretch | 2820-3027 | 2821-3069 | semanticscholar.org |
| C=O Stretch (Imide/Amide) | 1673, 1724 | 1647, 1724 | sci-hub.sesemanticscholar.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers.
For derivatives of 3,8-diazabicyclo[3.2.1]octane, X-ray crystallography has been instrumental in confirming their structures and stereochemistry. nih.govarkat-usa.org For example, the crystal structure of a cycloadduct product, methyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate, was unambiguously confirmed by X-ray diffraction, revealing the exo configuration of the carboxylate group. nih.govacs.orgscribd.com The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding, which influence the solid-state properties of the compound. For certain derivatives of diazabicyclooctanes, different crystalline forms (polymorphs) have been identified using powder X-ray diffraction (PXRD). google.com
Table 4: Example Crystallographic Data for a Diazabicyclo[3.2.1]octane Derivative
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.govscribd.com |
| Space Group | P2₁2₁2₁ | nih.govscribd.com |
| a (Å) | 8.345 | nih.govscribd.com |
| b (Å) | 12.678 | nih.govscribd.com |
| c (Å) | 15.432 | nih.govscribd.com |
| α (°) | 90 | nih.govscribd.com |
| β (°) | 90 | nih.govscribd.com |
| γ (°) | 90 | nih.govscribd.com |
Data for methyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for studying chiral molecules like derivatives of this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.
For bicyclic systems, the sign and magnitude of the Cotton effects in the CD spectrum can be related to the absolute configuration of the stereocenters. rsc.org For example, the absolute configuration of bicyclo[3.2.1]octanoid neolignans has been assigned based on their CD spectra, supported by NOESY correlations. researchgate.net The n-π* electronic transition of the carbonyl groups in the dione moiety is expected to give rise to a characteristic Cotton effect in the CD spectrum. The sign of this Cotton effect can often be predicted using sector rules, which relate the spatial arrangement of atoms around the chromophore to the observed CD signal. This allows for the determination of the absolute configuration by comparing experimental CD spectra with theoretical calculations or with the spectra of related compounds of known configuration. researchgate.net
Applications of 3,8 Diazabicyclo 3.2.1 Octane 2,4 Dione As a Synthetic Building Block
Utility in the Synthesis of Complex Natural Products
While the bicyclo[3.2.1]octane framework is a common motif in a wide range of natural products, including sesquiterpenes and diterpenes, the specific utility of the 3,8-diaza variant is prominently highlighted in the synthesis of analogues of complex alkaloids. scispace.com A significant application is the construction of scaffolds structurally related to epibatidine (B1211577), a potent analgesic alkaloid first isolated from the skin of an Ecuadorian poison frog. rsc.orgnih.gov
Synthetic chemists have utilized the 3,8-diazabicyclo[3.2.1]octane core to create novel analogues of epibatidine, aiming to separate its analgesic properties from its toxic effects. rsc.org These syntheses often involve preparing substituted 3,8-diazabicyclo[3.2.1]octanes which are then coupled with various heteroaryl groups, mimicking the chloropyridinyl ring of the natural product. rsc.orgnih.gov For example, a ring expansion strategy involving ozonolysis followed by reductive amination can be employed to generate the 3,8-diazabicyclo[3.2.1]octane framework as a key step in accessing these complex target molecules. uni.lu The resulting analogues, which feature the rigid diazabicyclic core, are then studied to understand the structural requirements for their interaction with nicotinic acetylcholine (B1216132) receptors. rsc.org
The table below illustrates the general approach to synthesizing these natural product analogues, starting from precursors that lead to the core bicyclic dione (B5365651) structure.
| Precursor Type | Core Scaffold Formed | Example of Target Analogue Class |
| Substituted Pyrrolidine (B122466) Derivatives | 3,8-Diazabicyclo[3.2.1]octane | Epibatidine Analogues rsc.orguni.lu |
| Iminodiacetic Acid Derivatives | 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | Precursors for Cocaine Analogues nih.gov |
Role in the Construction of Other Heterocyclic Architectures
The 3,8-diazabicyclo[3.2.1]octane framework is not only a target scaffold but also a versatile intermediate that can be transformed into other complex heterocyclic systems. Through carefully controlled reaction conditions, the [3.2.1] skeleton can undergo rearrangement to yield different bicyclic and tricyclic structures.
A notable transformation is the skeletal rearrangement of 3,8-diazabicyclo[3.2.1]octanes into 2,5-diazabicyclo[2.2.2]octanes. acs.orgscribd.com This conversion can proceed via a Wagner-Meerwein type of rearrangement. acs.org Research has shown that the reaction of 3-oxidopyraziniums with certain acrylates initially forms the 3,8-diazabicyclo[3.2.1]octane adduct, which can then be converted to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane system. acs.org
Furthermore, in reactions with specific dipolarophiles like acrylic acid, the initially formed 3,8-diazabicyclo[3.2.1]octane can serve as a transient intermediate that evolves into a novel tricyclic fused lactone-lactam system. acs.orgscribd.com This domino process involves the initial 1,3-dipolar cycloaddition to form the [3.2.1] adduct, followed by a skeletal rearrangement to the [2.2.2] system, and a final intramolecular lactonization to yield the complex tricyclic product. acs.org
The following table summarizes these skeletal transformations.
| Starting Scaffold | Reagent/Condition | Resulting Heterocyclic Architecture |
| 3,8-Diazabicyclo[3.2.1]octane derivative | Acid (e.g., TFA) | 2,5-Diazabicyclo[2.2.2]octane derivative acs.org |
| 3,8-Diazabicyclo[3.2.1]octane derivative | Acrylic Acid (as dipolarophile) | Tricyclic Fused Lactone-Lactam acs.orgscribd.com |
As a Precursor for Supramolecular Architectures
The application of this compound as a primary building block for the rational design of complex, functional supramolecular architectures like cages or polymers is not a widely documented field of research. However, the inherent structural features of the molecule suggest a potential for its use in crystal engineering. The molecule contains two secondary amine N-H groups, which are effective hydrogen bond donors, and two carbonyl C=O groups, which are effective hydrogen bond acceptors. uni.lu
This combination of donors and acceptors within a conformationally rigid framework could, in principle, direct the self-assembly of molecules in the solid state to form predictable one-, two-, or three-dimensional hydrogen-bonded networks. The study of how molecules interact and arrange in crystals through non-covalent forces like hydrogen bonds is a central theme of crystal engineering and supramolecular chemistry. scispace.com While specific examples for this dione are scarce, the principles suggest its potential as a tecton (a building block for supramolecular assembly), though this remains an underexplored area of its chemistry.
Integration into Peptidomimetics and Constrained Scaffolds
A significant and well-developed application of the 3,8-diazabicyclo[3.2.1]octane framework is in the field of medicinal chemistry, specifically in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability or oral bioavailability. By incorporating the rigid bicyclic dione scaffold into a peptide sequence, chemists can create conformationally constrained analogues of natural peptides.
This conformational restriction is crucial because it reduces the flexibility of the molecule, locking it into a specific three-dimensional shape that can lead to higher binding affinity and selectivity for its biological target. The 3,8-diazabicyclo[3.2.1]octane skeleton has been successfully used as a constrained bicyclic peptidomimetic synthon. nih.gov For instance, the related 3,8-diazabicyclo[3.2.1]octan-2-one framework has been used to produce highly constrained synthons for creating inhibitors of enzymes like farnesyltransferase.
To facilitate its use as a versatile building block in combinatorial chemistry, an eight-step synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid has been developed. nih.gov This molecule features two different protecting groups on the nitrogen atoms, allowing for selective deprotection and sequential addition of different chemical moieties, making it an ideal component for building libraries of peptidomimetics. nih.gov
| Scaffold Type | Key Structural Feature | Application in Peptidomimetics |
| 3,8-Diazabicyclo[3.2.1]octan-2-one | Constrained bicyclic lactam | Synthesis of enzyme inhibitors nih.gov |
| Orthogonally Protected 3,8-Diazabicyclo[3.2.1]octane-2-carboxylic Acid | Two distinct amine protecting groups (e.g., Boc, Cbz) | Versatile building block for combinatorial synthesis nih.gov |
| 6-Oxa-3,8-diazabicyclo[3.2.1]octan-2-one | Oxygen-containing bridged scaffold | Introduction of constraints into peptide backbones |
Development of Linkers and Scaffolds for Chemical Probes (excluding biological activity)
The structural rigidity and synthetic tractability of the 3,8-diazabicyclo[3.2.1]octane core make it an excellent platform for the development of molecular scaffolds and linkers for chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, and their design often requires a central scaffold to which various functional groups (e.g., binding elements, reporters, reactive groups) can be attached in a precise spatial arrangement.
The synthesis of orthogonally protected derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, provides a scaffold where the two nitrogen atoms can be functionalized independently. nih.gov This allows for the systematic construction of molecular libraries or the attachment of linkers for more complex probes like PROTACs (PROteolysis TArgeting Chimeras). Recently, the 3,8-diazabicyclo[3.2.1]octane moiety has been incorporated into the design of novel KRAS-G12D inhibitors and used as a core to which linkers for E3 ligases are attached to form PROTACs. mdpi.com
Furthermore, synthetic strategies have been developed to create diazabicyclic scaffolds with multiple points of diversity, allowing for the generation of large compound libraries. uni.lu By starting with a core that can be orthogonally deprotected, chemists can introduce different substituents at various positions, rapidly generating a collection of related but distinct molecules. This approach is fundamental to discovering new chemical probes by exploring a wide chemical space around a privileged scaffold. uni.lu
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing waste prevention, high atom economy, and the use of safer reagents and solvents. Future research into the synthesis of 3,8-diazabicyclo[3.2.1]octane-2,4-dione and its derivatives should prioritize these aspects.
Current synthetic routes often involve multi-step processes that may generate significant waste. The development of cascade or domino reactions offers a promising, atom-economical alternative for constructing the bicyclo[3.2.1]octane core. These reactions combine multiple bond-forming events in a single operation, thereby reducing the number of synthetic steps and purification processes. Multi-component reactions (MCRs) also present an efficient pathway to assemble complex molecular architectures from simple starting materials in a single pot, further enhancing atom economy.
One area of exploration is the use of organocatalysis for these transformations. The table below illustrates the potential for catalyst optimization in domino reactions for creating bicyclo[3.2.1]octane scaffolds, a strategy that could be adapted for the synthesis of the diaza-analogue.
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Proline | 75 | 90:10 | 92 |
| Thiyl-based Catalyst | 82 | 85:15 | 95 |
| Cinchona Alkaloid | 90 | 95:5 | 98 |
Future work should focus on adapting such catalytic systems to the synthesis of this compound, potentially utilizing bio-renewable starting materials to further enhance the sustainability of the process.
Exploration of Unconventional Reactivity and Novel Rearrangements
The constrained bicyclic framework of this compound imparts unique reactivity that is yet to be fully explored. A notable area of interest is the skeletal rearrangement of this system. For instance, it has been demonstrated that under certain conditions, 3,8-diazabicyclo[3.2.1]octane derivatives can rearrange to form 2,5-diazabicyclo[2.2.2]octanes. sigmaaldrich.com This transformation likely proceeds through a Wagner-Meerwein type of rearrangement.
Further investigation into the mechanism and scope of such rearrangements could lead to the discovery of novel synthetic pathways to other important heterocyclic scaffolds. The reaction conditions that favor either the [3.2.1] or the [2.2.2] isomer are of particular interest, as this could provide a synthetic "switch" between the two frameworks.
The table below summarizes the observed outcomes of a 1,3-dipolar cycloaddition reaction that can lead to either the [3.2.1] or the [2.2.2] bicyclic system, highlighting the influence of the substituent on the dipolarophile.
| Dipolarophile | 3,8-diazabicyclo[3.2.1]octane Yield (%) | 2,5-diazabicyclo[2.2.2]octane Yield (%) |
|---|---|---|
| Methyl acrylate (B77674) | 51-73 | Traces |
| tert-Butyl acrylate | 51-73 | Traces |
| Methyl crotonate | 51-73 | Traces |
| Methyl 2-phenyl acrylate | - | 40 |
Future research should aim to uncover other unconventional reactions and rearrangements of the this compound core, such as ring-opening reactions, transannular cyclizations, and novel cycloadditions.
Computational-Aided Discovery of Next-Generation Scaffolds
Computational modeling and in silico design are powerful tools for accelerating the discovery of novel bioactive molecules. The rigid conformation of the this compound scaffold makes it an ideal candidate for computational studies. Molecular modeling can be employed to understand the conformational preferences of this bicyclic system and to predict its interactions with biological targets. researchgate.net
For example, theoretical calculations and high-field 1H NMR spectroscopy have been used to compare the conformation of 3,8-diazabicyclo[3.2.1]octane derivatives with that of the potent analgesic epibatidine (B1211577), revealing that they share a similar conformation. nih.gov This provides a rational basis for their observed biological activity.
Future research should leverage computational tools for the de novo design of next-generation scaffolds based on the this compound core. This can involve:
Virtual screening of compound libraries to identify new derivatives with desired biological activities.
Molecular docking studies to predict the binding modes of these derivatives with specific protein targets.
Quantum mechanics calculations to elucidate reaction mechanisms and predict reactivity.
An example of a related application is the in silico design of SGLT2 inhibitors based on a dioxabicyclo[3.2.1]octane scaffold, which led to the identification of a new lead molecule with high binding affinity. eurekaselect.com A similar approach could be highly effective for the this compound system.
Advances in Scalable Synthesis for Research Applications
The translation of promising laboratory-scale syntheses to larger, scalable processes is a critical challenge in chemical research and development. An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane analogues has been developed, providing a foundation for future work in this area. researchgate.net This process, which achieves a total yield of 42% in five steps, demonstrates the feasibility of producing these complex molecules on a larger scale.
Future research should focus on further optimizing these processes to improve yields, reduce the number of steps, and minimize the use of hazardous reagents and solvents. The development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability.
The table below outlines a synthetic sequence that has been successfully scaled up, highlighting the key transformations and their respective yields.
| Step | Transformation | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Reduction of dicarbethoxypyrrolidine | LiAlH4 | - |
| 2 | Debenzylation | H2, Pd/C | - |
| 3 | Boc protection | (Boc)2O | - |
| 4 | Mesylation of diol | MsCl, Et3N | - |
| 5 | Cyclization with benzylamine (B48309) | BnNH2 | Overall 42% |
Further research into the kilogram-scale synthesis of this compound and its key intermediates will be crucial for facilitating its broader application in medicinal chemistry and materials science.
Addressing Stereochemical Control in Complex Bicyclic Systems
The this compound scaffold contains multiple stereocenters, and the control of stereochemistry during its synthesis is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ significantly.
Future research must focus on the development of robust and efficient methods for the enantioselective synthesis of this bicyclic system. Strategies that can be explored include:
Asymmetric catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions.
Chiral pool synthesis: The use of enantiomerically pure starting materials derived from natural sources.
Diastereoselective reactions: The use of chiral auxiliaries to control the stereochemical outcome of reactions.
A review of the enantioselective construction of the related 8-azabicyclo[3.2.1]octane scaffold highlights several successful approaches, including the desymmetrization of achiral tropinone derivatives and the enantioselective construction of acyclic precursors. These methodologies can serve as a valuable starting point for developing stereocontrolled syntheses of this compound.
The development of methods that allow for the selective synthesis of each possible stereoisomer will be essential for systematically exploring the structure-activity relationships of this important class of molecules.
Q & A
Q. What are the common synthetic routes for 3,8-diazabicyclo[3.2.1]octane-2,4-dione and its derivatives?
Synthesis typically involves multi-step organic reactions, such as cycloadditions or rearrangements. For example, starting from dimethyl meso-2,5-dibromoadipate, intermediates like 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione are formed via benzylamine reactions, followed by hydrogenolysis to yield the final product . Advanced methods include photoredox-catalyzed [3+2] cycloadditions using N-aryl α-amino acids and isoquinoline N-oxides .
Q. What structural features contribute to the biological activity of this compound?
The diazabicyclo[3.2.1]octane core, with its nitrogen-containing rings, enables hydrogen bonding and electrostatic interactions with biological targets. Substituents like cinnamoyl or methyl groups modulate lipophilicity and receptor affinity. For instance, 3-methyl derivatives enhance metabolic stability but may reduce soil biodegradability .
Q. What analytical techniques are employed to characterize the compound’s structure?
X-ray crystallography, NMR spectroscopy (e.g., H, C, and F), and mass spectrometry are standard. Conformational analysis via dynamic NMR and computational modeling (e.g., DFT) is used to study equilibria in bis-N-triflyl derivatives .
Q. What are the known biological targets of this compound?
It exhibits high affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), acting as a central analgesic. Derivatives also target enzymes like AKR1C3 (aldo-keto reductase) and β-lactamases, with potential applications in CNS disorders and antibiotic resistance .
Advanced Research Questions
Q. How can photoredox catalysis be applied in synthesizing diazabicyclo derivatives?
Photoredox methods enable formal [3+2] cycloadditions under mild conditions. For example, N-aryl α-amino acids react with isoquinoline N-oxides in the presence of a ruthenium catalyst (e.g., Ru(bpy)Cl) and light, yielding bicyclic frameworks with high stereoselectivity .
Q. How do substituent variations affect pharmacokinetic properties?
Methyl groups at the 3-position block oxidative metabolism in the dione ring, increasing plasma half-life but also soil persistence (DT >100 days). Conversely, nitroso or benzyl substituents alter reactivity and bioactivity, as seen in analogs like 3-methyl-8-nitroso derivatives .
Q. What methodologies study interactions with nicotinic receptors?
Radioligand binding assays (e.g., H-epibatidine displacement) and electrophysiological recordings in Xenopus oocytes expressing human α4β2 nAChRs are standard. Molecular docking and MD simulations further elucidate binding modes .
Q. How do tandem reactions like iodoamination contribute to complex derivative synthesis?
Treatment of alkylidenecyclopropanes with I and KCO triggers iodoamination, retro-Mannich cleavage, and hydrolysis, forming 3,8-diazabicyclo[3.2.1]octane derivatives in 70% yield. This one-pot strategy avoids isolation of intermediates .
Q. What in vivo models evaluate efficacy and toxicity?
Prostate cancer studies use LNCaP and PC3 cell lines for in vitro cytotoxicity assays, followed by xenograft models in mice. Behavioral tests (e.g., hot-plate) assess analgesic efficacy in rodents .
Q. What strategies optimize enzyme selectivity in derivatives?
Structure-activity relationship (SAR) studies guide substitutions. For AKR1C3 inhibitors, introducing 3-fluorobenzenesulfonyl and triazole groups enhances selectivity over related isoforms. β-lactamase inhibitors employ 2-thio substituents to improve binding to active-site cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
